molecular formula C12H16ClNO3 B1183720 N-(3-chloro-4-ethoxybenzyl)alanine

N-(3-chloro-4-ethoxybenzyl)alanine

Cat. No.: B1183720
M. Wt: 257.714
InChI Key: QIOXXPKKYRCCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Chloro-4-ethoxybenzyl)alanine is a synthetic alanine derivative characterized by a benzyl group substituted with a chlorine atom at the 3-position and an ethoxy group at the 4-position of the aromatic ring. The chloro and ethoxy substituents likely influence binding affinity and solubility, making this compound a candidate for therapeutic exploration.

Properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.714

IUPAC Name

2-[(3-chloro-4-ethoxyphenyl)methylamino]propanoic acid

InChI

InChI=1S/C12H16ClNO3/c1-3-17-11-5-4-9(6-10(11)13)7-14-8(2)12(15)16/h4-6,8,14H,3,7H2,1-2H3,(H,15,16)

InChI Key

QIOXXPKKYRCCNH-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CNC(C)C(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Alanine Derivatives with Aromatic Substituents

Compounds like N-(alanine)-sulfonamide (ASS) share structural similarities with N-(3-chloro-4-ethoxybenzyl)alanine, particularly the alanine backbone and aromatic substitutions. ASS exhibits antiviral activity through hydrogen bonding with SARS-CoV-2 spike protein (PDB: 7ACD), achieving a docking score of -8.2 kcal/mol .

Sulfonamide-Based Antivirals (SDA, SAC, STZ)

Sulfadiazine (SDA), sulfacetamide (SAC), and sulfathiazole (STZ) are sulfonamide antibiotics repurposed for COVID-19 research. These compounds share functional groups (e.g., sulfonamide moieties) that facilitate hydrogen bonding with viral proteins. Molecular docking studies reveal that ASS and SDA exhibit comparable binding affinities (-7.9 to -8.5 kcal/mol) to the SARS-CoV-2 spike protein . However, this compound lacks the sulfonamide group, relying instead on its benzyl substituents for target engagement, which may reduce off-target effects associated with sulfonamides.

Chloro- and Ethoxy-Substituted Substrate Analogues

Substrate analogues like 3-amino-4-chlorobenzoic acid and 4-nitrobenzylamine (from biochemical studies) highlight the importance of substitution patterns in enzyme interactions . The 3-chloro-4-ethoxy configuration in this compound mirrors bioactive compounds known to inhibit enzymes such as proteases or kinases. For example, chloro substituents at the 3-position can sterically hinder enzyme active sites, while ethoxy groups may participate in hydrophobic or π-stacking interactions.

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Key Functional Groups Docking Score (kcal/mol) Biological Activity
This compound 3-Cl, 4-OCH₂CH₃ on benzyl Alanine, Benzyl Not reported Theoretical antiviral potential
ASS Sulfonamide-linked benzyl Alanine, Sulfonamide -8.2 SARS-CoV-2 spike inhibition
SDA Sulfonamide Sulfonamide -7.9 Broad-spectrum antimicrobial
3-Amino-4-chlorobenzoic acid 3-Cl, 4-NH₂ on benzene Carboxylic acid N/A Enzyme substrate/inhibitor

Table 2: Substituent Effects on Binding

Substituent Position Effect on Binding Example Compound
3-Chloro Enhances hydrophobic interactions; steric effects This compound
4-Ethoxy Increases solubility; potential π-stacking 4-Ethoxybenzamide derivatives
Sulfonamide (SDA/SAC) Facilitates hydrogen bonding with viral proteins Sulfadiazine (SDA)

Research Findings and Implications

  • Molecular Docking : ASS and related alanine derivatives bind to SARS-CoV-2 spike protein via hydrogen bonds and hydrophobic interactions, suggesting that this compound could exhibit similar or improved antiviral activity due to its optimized substituents .
  • Substituent Impact: The 3-chloro-4-ethoxy configuration may confer greater target specificity compared to simpler analogues like 4-aminobenzoic acid, which lacks steric bulk .
  • Therapeutic Potential: While sulfonamides (SDA, SAC) are established antimicrobials, this compound’s unique structure positions it as a candidate for next-generation antivirals with reduced resistance risks.

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